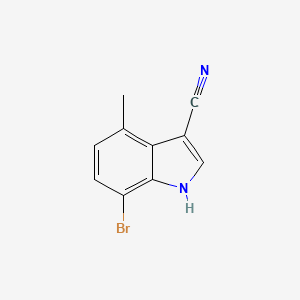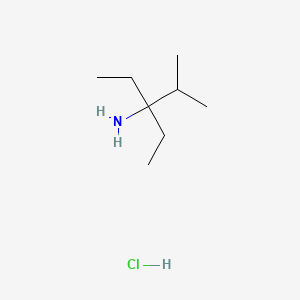amine hydrochloride CAS No. 1037086-59-1](/img/structure/B6604442.png)
[(2-bromo-5-nitrophenyl)methyl](methyl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromo-5-nitrophenyl)methyl)amine hydrochloride (BNMA-HCl) is an organic compound that is used in various scientific research applications. It is a white crystalline solid that is soluble in water, ethanol, and other organic solvents. It is used in a variety of laboratory experiments, including organic synthesis, chromatography, and spectroscopy. BNMA-HCl has a wide range of biochemical and physiological effects, and is used in a variety of research applications.
Applications De Recherche Scientifique
[(2-bromo-5-nitrophenyl)methyl](methyl)amine hydrochloride is used in a variety of scientific research applications. It is used in organic synthesis as a reagent for the preparation of a variety of organic compounds. It is also used in chromatography as a stationary phase for the separation of organic compounds. [(2-bromo-5-nitrophenyl)methyl](methyl)amine hydrochloride is also used in spectroscopy to detect and measure the concentration of various organic compounds. Additionally, it is used in a variety of biochemical and physiological studies to study the action of various drugs and enzymes.
Mécanisme D'action
[(2-bromo-5-nitrophenyl)methyl](methyl)amine hydrochloride is a weak base, and its mechanism of action is based on its ability to interact with hydrogen ions. It binds to hydrogen ions and forms a salt, which can then interact with other molecules. This interaction can lead to the formation of new compounds or the inhibition of existing compounds. [(2-bromo-5-nitrophenyl)methyl](methyl)amine hydrochloride can also interact with other molecules through hydrogen bonding and covalent bonding.
Biochemical and Physiological Effects
[(2-bromo-5-nitrophenyl)methyl](methyl)amine hydrochloride has a wide range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, and it has also been found to increase the activity of other enzymes. It has been found to interact with a variety of receptors, including serotonin, dopamine, and acetylcholine receptors. [(2-bromo-5-nitrophenyl)methyl](methyl)amine hydrochloride has also been found to affect the transport of ions across cell membranes, and it has been found to increase the permeability of cell membranes to certain ions. Additionally, [(2-bromo-5-nitrophenyl)methyl](methyl)amine hydrochloride has been found to affect the metabolism of certain drugs and hormones.
Avantages Et Limitations Des Expériences En Laboratoire
[(2-bromo-5-nitrophenyl)methyl](methyl)amine hydrochloride has several advantages for laboratory experiments. It is a versatile reagent, and it can be used in a variety of organic synthesis reactions. It is also a relatively inexpensive reagent, and it is easy to obtain. Additionally, it is a relatively safe reagent, and it can be handled safely in the laboratory. However, [(2-bromo-5-nitrophenyl)methyl](methyl)amine hydrochloride also has some limitations. It is a relatively weak base, and it is not very soluble in water. Additionally, it is not very stable in the presence of light and heat.
Orientations Futures
[(2-bromo-5-nitrophenyl)methyl](methyl)amine hydrochloride has a wide range of potential applications in scientific research. It could be used to study the mechanisms of action of various drugs and enzymes, as well as to study the transport of ions across cell membranes. Additionally, it could be used to study the effects of various hormones and drugs on biochemical and physiological processes. Additionally, it could be used to study the effects of various environmental pollutants on biochemical and physiological processes. Finally, it could be used to study the interactions of various drugs and enzymes with receptors and other molecules.
Méthodes De Synthèse
[(2-bromo-5-nitrophenyl)methyl](methyl)amine hydrochloride can be synthesized in two ways: by reaction of bromo-5-nitrophenol with methyl amine in the presence of hydrochloric acid, or by the reaction of 5-nitro-2-bromophenol with methyl amine in the presence of hydrochloric acid. The first method involves the reaction of bromo-5-nitrophenol with methyl amine in the presence of hydrochloric acid. The reaction is conducted at a temperature of 80-90°C, and a molar ratio of 1:1:1 for bromo-5-nitrophenol, methyl amine, and hydrochloric acid is used. The second method involves the reaction of 5-nitro-2-bromophenol with methyl amine in the presence of hydrochloric acid. The reaction is conducted at a temperature of 80-90°C, and a molar ratio of 1:1:1 for 5-nitro-2-bromophenol, methyl amine, and hydrochloric acid is used.
Propriétés
IUPAC Name |
1-(2-bromo-5-nitrophenyl)-N-methylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2.ClH/c1-10-5-6-4-7(11(12)13)2-3-8(6)9;/h2-4,10H,5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWWLIUIMJECSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)[N+](=O)[O-])Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.53 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane](/img/structure/B6604371.png)


![tert-butyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-5-hydroxypentanoate](/img/structure/B6604388.png)



![(7R)-2-amino-7-[4-fluoro-2-(6-methoxypyrazin-2-yl)phenyl]-4-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B6604431.png)


